
tert-Butyl 4-(3-(aminomethyl)azetidin-1-yl)piperidine-1-carboxylate dihydrochloride
Overview
Description
Tert-Butyl 4-(3-(aminomethyl)azetidin-1-yl)piperidine-1-carboxylate dihydrochloride is a useful research compound. Its molecular formula is C14H29Cl2N3O2 and its molecular weight is 342.3 g/mol. The purity is usually 95%.
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Biological Activity
tert-Butyl 4-(3-(aminomethyl)azetidin-1-yl)piperidine-1-carboxylate dihydrochloride, commonly referred to as TB-AZP, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its pharmacodynamics, synthesis, and related case studies.
- Chemical Formula: C14H29Cl2N3O2
- CAS Number: 1179359-68-2
- Molecular Weight: 310.31 g/mol
The compound features a piperidine ring substituted with an azetidine moiety, which is significant for its biological interactions.
Pharmacological Profile
TB-AZP exhibits various pharmacological activities, primarily due to its ability to interact with neurotransmitter systems. Notably, it has been studied for its potential as a:
- CNS Agent: The compound's structure suggests it may act on central nervous system pathways, potentially influencing mood and cognition.
- Anti-inflammatory Agent: Preliminary studies indicate that derivatives of similar structures have shown anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
Case Studies and Research Findings
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Synthesis and Activity Correlation
A study published in RSC Advances detailed the synthesis of TB-AZP analogs and their biological evaluation. The research highlighted that modifications in the piperidine and azetidine rings significantly affected anti-inflammatory activity. The IC50 values for some analogs were comparable to established anti-inflammatory drugs like indomethacin . -
Neuropharmacological Effects
Research indicated that compounds with similar structures could modulate neurotransmitter levels. For instance, studies have shown that piperidine derivatives can enhance serotonin receptor activity, thus potentially providing antidepressant effects . This suggests that TB-AZP may also possess similar neuropharmacological properties. -
Toxicological Assessments
Toxicological data for TB-AZP is limited; however, general assessments of related compounds suggest low acute toxicity. No significant adverse effects were reported in preliminary studies involving oral administration in animal models . Further toxicological investigations are necessary to establish safety profiles.
Data Table: Biological Activity Overview
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential therapeutic effects. Its structure suggests possible interactions with biological targets, making it suitable for drug development.
Case Study: Antidepressant Activity
Research has indicated that derivatives of piperidine and azetidine exhibit significant antidepressant properties. A study demonstrated that compounds similar to tert-butyl 4-(3-(aminomethyl)azetidin-1-yl)piperidine-1-carboxylate dihydrochloride could modulate neurotransmitter levels, providing a basis for further exploration in treating depression and anxiety disorders.
Neurological Studies
The compound's structural similarity to known neuroactive agents positions it as a candidate for exploring neurological pathways.
Case Study: Neuroprotective Effects
In vitro studies have shown that compounds with piperidine structures can protect neuronal cells from oxidative stress. This suggests that this compound may also exhibit neuroprotective properties, warranting further investigation into its mechanisms of action.
Material Science
Beyond pharmacological applications, this compound can be utilized in the synthesis of novel materials due to its unique chemical properties.
Case Study: Polymer Synthesis
Researchers have explored the use of piperidine derivatives in creating polymeric materials with enhanced mechanical properties. The incorporation of this compound into polymer matrices could lead to improved durability and functionality.
Properties
IUPAC Name |
tert-butyl 4-[3-(aminomethyl)azetidin-1-yl]piperidine-1-carboxylate;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O2.2ClH/c1-14(2,3)19-13(18)16-6-4-12(5-7-16)17-9-11(8-15)10-17;;/h11-12H,4-10,15H2,1-3H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIZMQAKRRKEPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2CC(C2)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662501 | |
Record name | tert-Butyl 4-[3-(aminomethyl)azetidin-1-yl]piperidine-1-carboxylate--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00662501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1179359-68-2 | |
Record name | tert-Butyl 4-[3-(aminomethyl)azetidin-1-yl]piperidine-1-carboxylate--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00662501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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